molecular formula C20H23N3O B2876366 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-ethylphenyl)-3-(m-tolyl)urea CAS No. 919975-44-3

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-ethylphenyl)-3-(m-tolyl)urea

Cat. No. B2876366
CAS RN: 919975-44-3
M. Wt: 321.424
InChI Key: VBPUZQSFNOZRLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-ethylphenyl)-3-(m-tolyl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a urea derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

Inhibitors of Glycolic Acid Oxidase

A study on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, which share structural similarities with the compound , explored their role as inhibitors of glycolic acid oxidase. These compounds, with large lipophilic substituents, showed potent inhibitory activity in vitro. This suggests potential applications in conditions where the inhibition of glycolic acid oxidase is beneficial, such as in the treatment of disorders related to glyoxylate and oxalate metabolism (Rooney et al., 1983).

Synthesis of Active Metabolites

Another study focused on the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, involving a complex structure similar to the compound of interest. This highlights the role of such compounds in the synthesis of biologically active metabolites, which could be crucial for developing new therapeutic agents (Chen et al., 2010).

Anion Recognition and Complexation

Research into N-(pyridin-2-yl),N'-substituted ureas and their association with 2-amino-1,8-naphthyridines and benzoates focused on the substituent effect on complexation. These findings could have implications for the development of sensors or molecular recognition systems, where specific interactions between molecules are key (Ośmiałowski et al., 2013).

Hydrogel Formation and Rheology

A study on 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea and its ability to form hydrogels in acidic conditions showed that the rheology and morphology of these gels could be tuned by changing the anion identity. This suggests potential applications in material science for creating gels with specific physical properties (Lloyd & Steed, 2011).

Molecular Recognition of Phosphorylated Anions

Research on Cu(II) and Zn(II) complexes containing urea and phenylboronic acid moieties for the recognition of phosphorylated anions illustrates the potential of such compounds in molecular recognition and sensing applications, particularly in identifying biomolecules like nucleotides (Carreira-Barral et al., 2018).

properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-ethylphenyl)-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-3-16-8-5-10-18(14-16)23(19-11-6-12-21-19)20(24)22-17-9-4-7-15(2)13-17/h4-5,7-10,13-14H,3,6,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPUZQSFNOZRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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